molecular formula C7H17Cl2N3O B1521282 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride CAS No. 1171462-77-3

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No. B1521282
CAS RN: 1171462-77-3
M. Wt: 230.13 g/mol
InChI Key: VITWUKQLHRESKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride” is a chemical compound with the molecular formula C7H17Cl2N3O. It is a solid substance at room temperature . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17Cl2N3O. This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride” is 230.13 . It is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has led to the synthesis of novel derivatives using piperazine as a core component, exploring its antidepressant and antianxiety activities. For instance, the design and pharmacological evaluation of some novel derivatives have shown promising results in behavioral tests indicating significant antianxiety activity (J. Kumar et al., 2017).

Enantioselective Synthesis

The compound's use extends to enantioselective synthesis, where its derivatives are synthesized for their potential application in creating amino alcohols, demonstrating the effectiveness of certain methods in achieving high enantiomeric purity (K. Kulig et al., 2007).

Conformational Studies

It has been utilized in the synthesis of conformationally restricted derivatives, highlighting the importance of its structure in developing compounds with specific biological activities. For example, the synthesis of 6,8-Diazabicyclo[3.2.2]nonanes as conformationally restricted piperazine derivatives provides insight into the structural requirements for biological activity (Manuela Weigl & B. Wünsch, 2000).

Dual-Functional Agents

Its application in dual-functional agents has been explored, where new compounds are synthesized for their potential antihypertensive effects, among others. This includes the synthesis and characterization of new derivatives and their hydrochloride salts, aimed at understanding the protonation of nitrogen atoms in the piperazine ring and its implications for pharmacological activity (Pavlína Marvanová et al., 2016).

Pharmacokinetic Improvement

The fluorination of derivatives has been investigated to improve pharmacokinetic profiles, where modifications in the compound structure have been found to influence oral absorption and bioavailability significantly. This research highlights the compound's versatility in the development of receptor ligands with optimized pharmacokinetic properties (M. B. van Niel et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

3-amino-1-piperazin-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-2-1-7(11)10-5-3-9-4-6-10;;/h9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITWUKQLHRESKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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